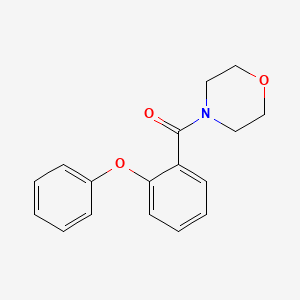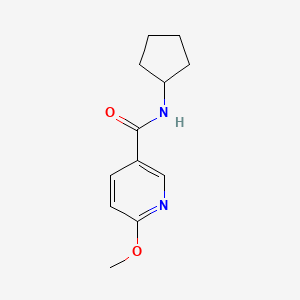
N-cyclopentyl-6-methoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-methoxypyridine-3-carboxamide (CP-3,4-MPD) is a chemical compound that belongs to the class of pyridinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CP-3,4-MPD has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-6-methoxypyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is believed to be involved in the regulation of calcium signaling and ion channel activity. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-6-methoxypyridine-3-carboxamide has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-6-methoxypyridine-3-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a valuable tool for studying various cellular processes. N-cyclopentyl-6-methoxypyridine-3-carboxamide also has an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. However, N-cyclopentyl-6-methoxypyridine-3-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-cyclopentyl-6-methoxypyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and its impact on various neurotransmitter systems in the brain. Another potential direction is to explore its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the potential toxicity of N-cyclopentyl-6-methoxypyridine-3-carboxamide and its long-term effects on the central nervous system.
Synthesis Methods
N-cyclopentyl-6-methoxypyridine-3-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction between 6-methoxypyridine-3-carboxylic acid and cyclopentylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Scientific Research Applications
N-cyclopentyl-6-methoxypyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to have an effect on the dopamine and norepinephrine systems, making it a potential treatment for various psychiatric disorders.
properties
IUPAC Name |
N-cyclopentyl-6-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-6-9(8-13-11)12(15)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMNDJGEXGWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
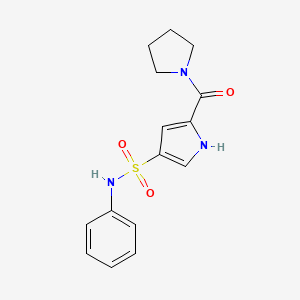

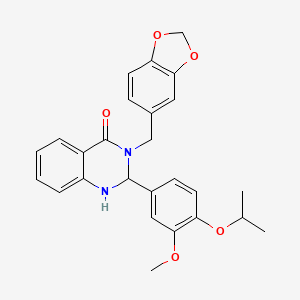
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)

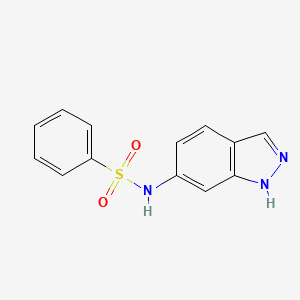
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
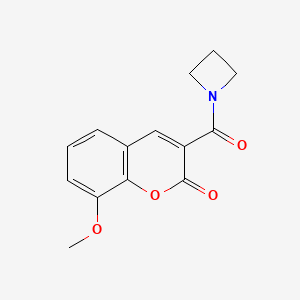

![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
